molecular formula C7H14ClNO B1384549 2-Amino-1-cyclopentylethan-1-one hydrochloride CAS No. 53773-36-7

2-Amino-1-cyclopentylethan-1-one hydrochloride

Cat. No.: B1384549
CAS No.: 53773-36-7
M. Wt: 163.64 g/mol
InChI Key: BANYAVAMMDWLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-cyclopentylethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopentylethan-1-one hydrochloride typically involves the reaction of cyclopentanone with ammonia and hydrogen chloride. The reaction conditions often include:

    Temperature: Moderate temperatures are usually maintained to ensure the reaction proceeds efficiently.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopentylethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Aqueous or organic solvents such as water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-Amino-1-cyclopentylethan-1-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopentylethan-1-one hydrochloride involves its interaction with specific molecular targets. It can:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-cyclopentylethan-1-ol hydrochloride
  • 2-Amino-1-cyclopentylethan-1-one
  • Cyclopentanone derivatives

Uniqueness

2-Amino-1-cyclopentylethan-1-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-amino-1-cyclopentylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-7(9)6-3-1-2-4-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANYAVAMMDWLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-cyclopentylethan-1-one hydrochloride
Reactant of Route 2
2-Amino-1-cyclopentylethan-1-one hydrochloride
Reactant of Route 3
2-Amino-1-cyclopentylethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-cyclopentylethan-1-one hydrochloride
Reactant of Route 5
2-Amino-1-cyclopentylethan-1-one hydrochloride
Reactant of Route 6
2-Amino-1-cyclopentylethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.